molecular formula C26H32N2O6 B557097 Boc-Lys(Fmoc)-OH CAS No. 84624-27-1

Boc-Lys(Fmoc)-OH

Cat. No. B557097
CAS RN: 84624-27-1
M. Wt: 468.5 g/mol
InChI Key: JYEVQYFWINBXJU-QFIPXVFZSA-N
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Description

“Boc-Lys(Fmoc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The molecular formula is C26H32N2O6 .


Synthesis Analysis

“Boc-Lys(Fmoc)-OH” is used in the solid-phase synthesis of various compounds. For example, it has been used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It has also been used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .


Molecular Structure Analysis

The molecular weight of “Boc-Lys(Fmoc)-OH” is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .


Chemical Reactions Analysis

“Boc-Lys(Fmoc)-OH” is the standard reagent for coupling lysine into peptide sequences .


Physical And Chemical Properties Analysis

“Boc-Lys(Fmoc)-OH” is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF .

Scientific Research Applications

  • Polypeptide Synthesis

    Zhao Yi-nan and Melanie Key (2013) discussed the synthesis of Fmoc-L-Lys(Boc)-OH for preparing polypeptides, highlighting its role in simplifying and improving the synthesis process, crucial for disease prevention and treatment methods【Zhao Yi-nan & Key, 2013】.

  • 99mTc Radiolabeling

    M. Surfraz et al. (2007) synthesized Fmoc-lys(HYNIC-Boc)-OH efficiently without HPLC purification for solid-phase synthesis of 99mTc-labeled peptides, crucial in medical imaging【Surfraz et al., 2007】.

  • Organogelators

    Zong Qianying et al. (2016) found that Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized via reactions with Fmoc-OSu and di-tert-butyl dicarbonate, served as organogelators capable of forming stable thermo-reversible organogels in various solvents【Zong Qianying et al., 2016】.

  • Peptide Synthesis Analysis

    B. Larsen et al. (1993) used Fmoc as the N-α-protecting group in peptide synthesis, following the process by near-infrared Fourier-transform Raman spectroscopy, offering insights into peptide synthesis mechanisms【Larsen et al., 1993】.

  • Solid Phase Synthesis of DTPA-containing Peptides

    J. Davies and Loai Al-Jamri (2002) synthesized Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, important building blocks for solid phase synthesis of peptides containing diethylene triamine pentaacetic acid (DTPA), a key chelating agent for complexing metal ions to peptides【Davies & Al-Jamri, 2002】.

  • Controlled Aggregation Properties

    Nidhi Gour et al. (2021) studied the self-assembled structures formed by Fmoc protected charge single amino acids like Fmoc-Lys(Boc)-OH under different conditions, indicating potential applications in material chemistry, bioscience, and biomedical fields【Gour et al., 2021】.

Safety And Hazards

When handling “Boc-Lys(Fmoc)-OH”, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

“Boc-Lys(Fmoc)-OH” continues to be a valuable reagent in peptide synthesis. Its use in the synthesis of various compounds suggests potential for further applications in the field of peptide synthesis .

properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450686
Record name Boc-Lys(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Fmoc)-OH

CAS RN

84624-27-1
Record name Boc-Lys(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
374
Citations
JE Oh, KH Lee - Bioorganic & medicinal chemistry, 1999 - Elsevier
Considering the biological mechanism and in vivo stability of antimicrobial peptides, we designed and synthesized novel unnatural amino acids with more positively charged and bulky …
Number of citations: 64 www.sciencedirect.com
T Warren - 2023 - openresearch.surrey.ac.uk
Cyclic depsipeptides (peptides containing an ester bond) have demonstrated a range of useful bioactive properties and have applications as drugs and biological tools for drug …
Number of citations: 2 openresearch.surrey.ac.uk
K Augustyns, W Kraas, G JUNG - The Journal of peptide …, 1998 - Wiley Online Library
An investigation of the stability of the Dde protecting group for amines, used in solid‐phase peptide synthesis, shows that an unprotected ε‐NH 2 group of lysine can acquire the Dde …
Number of citations: 45 onlinelibrary.wiley.com
R Bąchor, A Kluczyk, P Stefanowicz, Z Szewczuk - Molecular Diversity, 2013 - Springer
A straightforward cleavage method for N- acylated peptides based on the phenylthiohydantoin (PTH) formation is presented. The procedure could be applied to acid-stable resins, such …
Number of citations: 26 link.springer.com
KS Lam, AL Lehman, A Song, N Doan… - Methods in …, 2003 - Elsevier
Publisher Summary In the “one-bead one-compound” (OBOC) combinatorial library method, compound beads are prepared by a “split-mix” synthesis approach that results in the display …
Number of citations: 74 www.sciencedirect.com
J Weidmann, E Dimitrijević, JD Hoheisel… - Organic …, 2016 - ACS Publications
A protection strategy is described for the efficient synthesis of peptide o-aminoanilides using in situ neutralization protocols for Boc-SPPS. On-resin protection of Boc-protected …
Number of citations: 19 pubs.acs.org
J Izdebski, E Witkowska, D Kunce… - Journal of Peptide …, 2002 - Wiley Online Library
Four hGH‐RH analogues containing homoarginine (Har) and/or D‐Arg were obtained by solid‐phase methodology using Boc‐chemistry. To introduce Har residues, a Lys(Fmoc) …
Number of citations: 18 onlinelibrary.wiley.com
CJ Kim, DI Lee, D Zhang, CH Lee, IS Ahn - Analytical biochemistry, 2013 - Elsevier
The increasing number of reports for disease-related proteases has necessitated materials for the fast, sensitive, and specific assessment of protease activities. The purpose of this …
Number of citations: 8 www.sciencedirect.com
N Zander, H Gausepohl - … Arrays on Membrane Supports: Synthesis and …, 2002 - Springer
Peptide synthesis is a repetitive procedure schematically shown in Fig. 1. Each cycle of deprotection, wash, coupling and wash introduces one amino acid building block (residue) to the …
Number of citations: 14 link.springer.com
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com

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